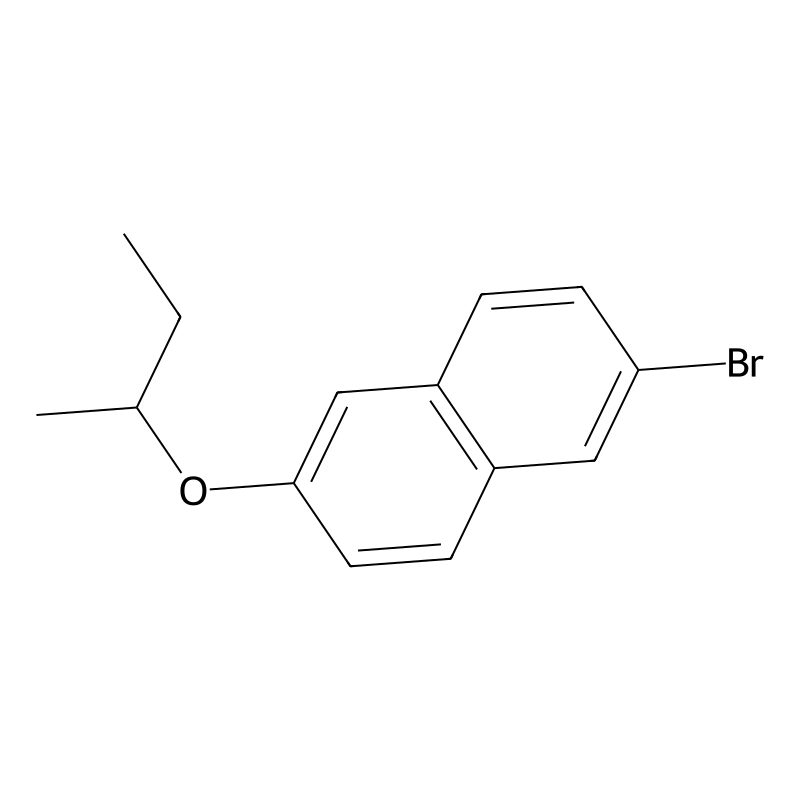

2-Bromo-6-(sec-butoxy)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-6-(sec-butoxy)naphthalene is an organic compound with the molecular formula and a molecular weight of approximately 279.18 g/mol. It features a naphthalene ring system substituted with a bromine atom at the 2-position and a sec-butoxy group at the 6-position. This compound appears as a white crystalline solid that is soluble in various organic solvents, including ethanol, benzene, chloroform, and toluene, but has low solubility in water. It was first synthesized by Ohno and Yamamoto in 1992 and has since garnered attention for its potential applications in organic synthesis and material science.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitated by suitable catalysts.

- Oxidation Reactions: The sec-butoxy group can be oxidized to yield corresponding ketones or carboxylic acids.

- Reduction Reactions: The bromine atom can be reduced to form hydrogenated naphthalene derivatives.

Common reagents for these reactions include palladium catalysts for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research indicates that 2-Bromo-6-(sec-butoxy)naphthalene exhibits various biological activities:

- Anti-inflammatory Activity: The compound has been shown to reduce inflammation in experimental models.

- Antifungal Activity: It demonstrates effectiveness against certain fungal strains.

- Cytotoxic Activity: Exhibits cytotoxic effects against specific cancer cell lines.

- Antiviral Activity: Shows potential antiviral properties against the hepatitis C virus .

Several methods are employed to synthesize 2-Bromo-6-(sec-butoxy)naphthalene:

- Bromination of Naphthalene Derivatives: This involves the bromination of 2-bromonaphthalene followed by reaction with sec-butyl alcohol, typically using a base to generate an alkoxide that reacts with the bromonaphthalene .

- Williamson Ether Synthesis: This method utilizes 2-bromo-6-hydroxynaphthalene and sec-butanol to form the ether linkage through nucleophilic substitution .

- Bromination of 2,6-Dimethoxynaphthalene: Another synthetic route involves brominating this precursor followed by appropriate transformations to yield the target compound.

2-Bromo-6-(sec-butoxy)naphthalene finds utility in various fields:

- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Utilized in developing organic electronic materials due to its aromatic structure.

- Pharmaceutical Research: Acts as a building block for synthesizing potential pharmaceutical compounds.

- Fluorescent Probes: Employed in detecting and imaging specific biological molecules .

Several compounds share structural similarities with 2-Bromo-6-(sec-butoxy)naphthalene. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-6-(tert-butoxy)naphthalene | Tert-butoxy group instead of sec-butoxy | May exhibit different solubility and reactivity |

| 2-Bromo-6-(methoxy)naphthalene | Methoxy group instead of sec-butoxy | Generally more polar due to methoxy substitution |

| 2-Bromo-6-(ethoxy)naphthalene | Ethoxy group instead of sec-butoxy | Differences in boiling point and reactivity |

The uniqueness of 2-Bromo-6-(sec-butoxy)naphthalene lies in its specific sec-butoxy substitution, which influences its reactivity profile and solubility compared to its analogs.